molecular formula C22H25F3N2O3 B11025803 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B11025803
M. Wt: 422.4 g/mol
InChI Key: CREBKTRRAYARQA-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with a 3,4-dimethoxybenzyl group and an acetamide moiety attached to a trifluorophenyl group. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. The 3,4-dimethoxybenzyl group is then introduced via a nucleophilic substitution reaction. The final step involves the acylation of the piperidine derivative with 2-(2,4,5-trifluorophenyl)acetyl chloride under suitable reaction conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction parameters and scalability. Additionally, purification methods like recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, or halides, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as its ability to interact with specific receptors or enzymes in the body.

    Biological Research: It is used as a tool compound to investigate biological pathways and mechanisms, particularly those involving neurotransmission and signal transduction.

    Industrial Applications: The compound’s unique chemical structure makes it a candidate for the development of new materials or chemical intermediates in various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, affecting neurotransmission and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4-difluorophenyl)acetamide
  • N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,6-trifluorophenyl)acetamide
  • N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(3,4,5-trifluorophenyl)acetamide

Uniqueness

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide stands out due to its specific trifluorophenyl substitution pattern, which can influence its chemical reactivity and biological activity. The presence of three fluorine atoms in distinct positions on the phenyl ring can enhance its lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H25F3N2O3

Molecular Weight

422.4 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-2-(2,4,5-trifluorophenyl)acetamide

InChI

InChI=1S/C22H25F3N2O3/c1-29-20-4-3-14(9-21(20)30-2)13-27-7-5-16(6-8-27)26-22(28)11-15-10-18(24)19(25)12-17(15)23/h3-4,9-10,12,16H,5-8,11,13H2,1-2H3,(H,26,28)

InChI Key

CREBKTRRAYARQA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)CC3=CC(=C(C=C3F)F)F)OC

Origin of Product

United States

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